molecular formula C15H26N2O2 B159077 Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane CAS No. 132098-54-5

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

Cat. No. B159077
M. Wt: 266.38 g/mol
InChI Key: WCCCBUXURHZPQL-GHMZBOCLSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s class (e.g., ester, amine, etc.) and functional groups are also identified.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall reaction scheme.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, reaction conditions, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, etc. Chemical properties like acidity, basicity, reactivity with other compounds, etc., are also analyzed.


Scientific Research Applications

1. Copper-Catalyzed Multicomponent Synthesis of Heterocycles

  • Application Summary : This compound is used as a chiral ligand in the copper-catalyzed multicomponent synthesis of heterocycles . Heterocyclic compounds are an important part of organic chemistry due to their presence in bioactive compounds .
  • Methods of Application : The copper source was [Cu(MeCN) 4]PF 6 and bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane (L1) was the chiral ligand selected for further reactions . The effect of substituents on unsaturated carboxylic acids was investigated .
  • Results or Outcomes : Most of the substrates with either electron-withdrawing or donating group gave good results .

2. Environmental Applications of Bismuth Vanadate

  • Application Summary : Although the main focus of the review was on water treatment, the photocatalytic process of BiVO 4 is also effective for other environmental applications, including disinfection and antibacterial activity .
  • Methods of Application : The application of BiVO 4 photocatalytic activity in water treatment is discussed; the degradation of dye molecules and actual organic pollutants in the photocatalytic system under visible light irradiation is explained .
  • Results or Outcomes : The review suggests that the photocatalytic process using semiconductors like BiVO 4 is a promising method in removing aqueous pollutants .

Safety And Hazards

This involves identifying any risks associated with handling the compound, such as toxicity, flammability, environmental impact, etc. Safety measures and proper handling procedures are also detailed.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.


Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound in mind that is well-studied, I could provide more detailed information.


properties

IUPAC Name

(4S)-4-tert-butyl-2-[[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-14(2,3)10-8-18-12(16-10)7-13-17-11(9-19-13)15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCCBUXURHZPQL-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COC(=N1)CC2=NC(CO2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1COC(=N1)CC2=N[C@H](CO2)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350831
Record name (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis((S)-4-(tert-butyl)-4,5-dihydrooxazol-2-yl)methane

CAS RN

132098-54-5, 131833-91-5
Record name (S,S)-2,2'-Methylenebis(4-tert-butyl-2-oxazoline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Methylenebis[(4S)-4-tert-butyl-2-oxazoline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Wang, L Deng, J Zhou, X Wang, H Mei… - Advanced Synthesis …, 2018 - Wiley Online Library
In the present work, an asymmetric copper‐catalyzed radical multi‐component cascade reaction of an unsaturated carboxylic acid, aryldiazonium tetrafluoroborate, and DABCO⋅(SO 2 ) …
Number of citations: 100 onlinelibrary.wiley.com
M Wang, X Jiang - The Chemical Record, 2021 - Wiley Online Library
Sulfonyl compounds have attracted considerable interest due to their extensive applications in drug discovery, agricultural, and material science. The access to the assembly of SO 2 ‐…
Number of citations: 49 onlinelibrary.wiley.com
B Wei, KW Li, YC Wu, SQ Tong, RJ Song - Synthesis, 2020 - thieme-connect.com
The γ-lactone skeleton is very important component of various natural products, biological molecules, food additives, and perfumes. As a result, much effort has been made towards …
Number of citations: 10 www.thieme-connect.com
D Joseph, MA Idris, J Chen, S Lee - ACS Catalysis, 2021 - ACS Publications
Arylsulfonyl compounds are among the most important compounds in pharmaceutical and medicinal chemistry. Hence, a wide variety of sulfonylation methods have been reported …
Number of citations: 81 pubs.acs.org
G Pisella, A Gagnebin, J Waser - 2019 - chemrxiv.org
An unprecedented copper(I)-catalyzed vinylation of (donor)-acceptor diazo compounds with VinylBenziodoXolone reagents (VBX) as partners is reported. The transformation tolerates …
Number of citations: 2 chemrxiv.org
J Fairoosa, M Neetha, G Anilkumar - RSC advances, 2021 - pubs.rsc.org
Heterocyclic compounds have become an inevitable part of organic chemistry due to their ubiquitous presence in bioactive compounds. Copper-catalyzed multicomponent synthesis of …
Number of citations: 34 pubs.rsc.org
PK Staleva - 2020 - publications.rwth-aachen.de
5. Alle wesentlichen Quellen von Unterstützung wurden benannt; 6. Wenn immer ein Teil dieser Dissertation auf der Zusammenarbeit mit anderen basiert, wurde von mir klar …
Number of citations: 4 publications.rwth-aachen.de

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